What is the chemical structure of Fmoc-Dap-OH.HCl
What is the chemical structure of Fmoc-Dap-OH.HCl
An In-Depth Technical Guide to the Structure, Properties, and Application of Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH.HCl)
Abstract
Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH.HCl) is a pivotal non-proteinogenic amino acid derivative employed extensively in peptide synthesis and drug development. Its unique architecture, featuring a base-labile Nα-Fmoc protecting group and a strategically unmasked β-amino side chain, provides a versatile scaffold for constructing complex peptides and bioconjugates. The hydrochloride salt form enhances its stability and handling characteristics. This guide offers a comprehensive analysis of its chemical structure, physicochemical properties, and strategic applications, with a focus on its integration into Solid-Phase Peptide Synthesis (SPPS) workflows. We will delve into the causality behind experimental protocols, address potential synthetic challenges, and provide actionable methodologies for researchers and scientists in the field.
Core Chemical Identity and Structure
A precise understanding of the molecular structure of Fmoc-Dap-OH.HCl is fundamental to its effective application.
Nomenclature and Key Identifiers
The compound is systematically named based on its constituent parts, though several synonyms are used in commercial and research contexts.
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Systematic IUPAC Name: (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid hydrochloride[1]
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Common Synonyms: Fmoc-L-2,3-diaminopropionic acid hydrochloride, N-alpha-Fmoc-L-2,3-diaminopropanoic acid hydrochloride[2], Fmoc-Dap-OH.HCl
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CAS Number: 181954-34-7 (for the free base, Fmoc-Dap-OH)[2][3][4][5]; the hydrochloride salt is also commercially available under various identifiers.[6][7]
| Property | Fmoc-Dap-OH (Free Base) | Fmoc-Dap-OH.HCl (Hydrochloride Salt) |
| Molecular Formula | C₁₈H₁₈N₂O₄[1][3] | C₁₈H₁₉ClN₂O₄[7] |
| Molecular Weight | 326.35 g/mol [1][2][3] | 362.81 g/mol [7][8] |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(=O)O[1] | NC(O)=O.Cl.O=C(OCC1C2=CC=CC=C2C2=CC=CC=C12)NC(O)=O |
| InChI Key | HDSLKWZYHRLRRL-INIZCTEOSA-N[1][3] | GJIUYXQXIOYBMD-PKLMIRHRSA-N[8] |
Detailed Structural Analysis
The functionality of Fmoc-Dap-OH.HCl arises from the interplay of its three primary structural components.
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L-2,3-diaminopropionic acid (Dap) Backbone: This non-canonical amino acid forms the core structure. The "L" designation refers to the stereochemistry at the α-carbon, ensuring compatibility with the chiral environment of natural peptides. Unlike proteinogenic amino acids, it possesses two amino groups: one at the α-position and a second at the β-position on the side chain.
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Nα-Fluorenylmethyloxycarbonyl (Fmoc) Group: This large, aromatic group protects the α-amino function.[3] Its critical role in SPPS is its lability to mild basic conditions (e.g., piperidine), which allows for its selective removal without compromising acid-labile side-chain protecting groups or the peptide-resin linkage. This orthogonality is the cornerstone of Fmoc-based peptide synthesis.[9]
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Free β-Amino (Side-Chain) Group: This is the key functional handle of the molecule. It remains unprotected, providing a nucleophilic site for a wide array of post-synthetic modifications. The hydrochloride salt form involves the protonation of this more basic β-amino group, which prevents its unintended participation in reactions during storage or the initial stages of peptide coupling.
Caption: Conceptual breakdown of Fmoc-Dap-OH.HCl's functional components.
Physicochemical Properties and Handling
Proper handling and storage are critical to maintaining the integrity and reactivity of this reagent.
Key Properties
| Property | Description |
| Appearance | White to off-white solid or powder.[3][4] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, Dichloromethane, and Chloroform.[4] The hydrochloride salt form enhances solubility in aqueous or protic solvents compared to the free base.[7] |
| Storage | Recommended storage is at refrigerated temperatures (2-8°C) or frozen (-20°C) under desiccated conditions to prevent degradation.[3][4][8] |
| Purity | Commercially available with purity typically ≥97% as determined by HPLC.[3] |
The Role of the Hydrochloride Salt
Supplying this amino acid derivative as a hydrochloride salt serves two primary purposes. First, protonating the basic β-amino group enhances the compound's shelf-life and stability by preventing slow oxidative or degradative pathways. Second, it improves the material's handling characteristics and often its solubility profile, particularly for weighing and dissolution in polar solvents used in synthesis.[7] During a coupling reaction, a non-nucleophilic base like diisopropylethylamine (DIPEA) must be added to neutralize this salt, liberating the free β-amino group (if side chain reaction is desired) and ensuring the carboxylate can be effectively activated.
Safety and Handling Protocols
Fmoc-Dap-OH.HCl is a chemical reagent and should be handled with appropriate care in a laboratory setting.
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Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[10]
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Handling: Avoid inhalation of dust and direct contact with skin and eyes.[11] It may cause skin, eye, and respiratory irritation.[11]
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[10]
Application in Synthetic Chemistry
The true value of Fmoc-Dap-OH.HCl lies in its ability to introduce a modifiable side-chain amine into a peptide sequence.
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Dap-OH.HCl is incorporated into a peptide sequence like any other Fmoc-protected amino acid. The workflow involves sequential deprotection and coupling steps on a solid support.
Caption: Simplified SPPS workflow for incorporating Fmoc-Dap-OH.HCl.
Strategic Importance of the Free β-Amino Group
Once the peptide is synthesized, the β-amino group of the Dap residue serves as a point of divergence for further chemical modification. This can be performed while the peptide is still on the resin or after cleavage and purification.
Key Applications:
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Bioconjugation: Attachment of reporter molecules (fluorescent dyes), solubility enhancers (PEG chains), or cytotoxic drugs for antibody-drug conjugates.
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Peptide Cyclization: The side-chain amine can be used to form a lactam bridge with the C-terminus of the peptide or the side chain of an acidic residue (e.g., Asp or Glu), creating a constrained cyclic peptide.
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Synthesis of Branched Peptides: A second peptide chain can be grown from the β-amino group.
Caption: Modification pathways enabled by the Dap side-chain amino group.
Experimental Considerations & Methodologies
Standard Coupling Protocol for Fmoc-Dap-OH.HCl in SPPS
This protocol assumes a standard manual Fmoc-SPPS workflow on a 0.1 mmol scale.
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Resin Preparation: Start with 0.1 mmol of a deprotected N-terminal amine on a suitable solid support (e.g., Rink Amide resin) in a reaction vessel. Swell the resin in dimethylformamide (DMF).
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
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Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Dap-OH.HCl (0.4 mmol, 4 eq.), a coupling agent like HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
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Neutralization and Activation: Add a non-nucleophilic base, DIPEA (0.8 mmol, 8 eq.), to the activation mixture. The excess base is crucial to both neutralize the hydrochloride salt and activate the carboxyl group. Allow the mixture to pre-activate for 2-5 minutes. Causality: Using a stoichiometric amount of base would be insufficient, as one equivalent is consumed by the HCl salt, leaving inadequate base for the activation and coupling steps.
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Coupling Reaction: Add the activated mixture to the resin. Agitate for 1-2 hours at room temperature.
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Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.
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Washing: Wash the resin thoroughly with DMF to remove excess reagents. Proceed to the next deprotection/coupling cycle.
Potential Challenge: Intramolecular Cyclization (Lactam Formation)
A critical, field-proven insight relates to a potential side reaction. While less documented for Dap than for its longer homologue, diaminobutanoic acid (Dab), the principle remains a concern.[12] During the activation step, the free β-amino group can act as an intramolecular nucleophile, attacking the activated carboxyl group. This results in the formation of a stable, six-membered cyclic lactam, which is incapable of coupling to the resin-bound peptide.
Causality: This side reaction is kinetically competitive with the desired intermolecular coupling. Prolonged pre-activation times significantly increase the likelihood of lactam formation.
Mitigation Strategies:
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Minimize Pre-activation Time: Add the activation mixture to the resin immediately after adding the DIPEA.
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In-Situ Activation: Add the coupling reagents and Fmoc-Dap-OH.HCl directly to the resin-containing vessel, followed by the addition of DIPEA. This ensures the activated species is generated in the presence of the target nucleophile (the peptide's N-terminal amine), favoring the intermolecular reaction.
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Choice of Coupling Reagent: For particularly difficult couplings, reagents like DEPBT have been shown to suppress lactamization in similar systems, although this may require optimization.[12]
Caption: Desired coupling reaction versus the potential intramolecular lactamization side reaction.
Conclusion
Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride is more than a simple amino acid; it is a strategic tool for chemical biologists and drug developers. Its well-defined structure, characterized by the orthogonal Fmoc protecting group and a reactive β-amino side chain, enables the precise synthesis of peptides with functionalities far beyond the canonical 20 amino acids. By understanding its chemical properties, mastering its incorporation via SPPS, and remaining vigilant to potential side reactions like lactam formation, researchers can fully exploit the synthetic versatility of Fmoc-Dap-OH.HCl to advance the frontiers of peptide science.
References
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Fmoc-Dap-OH [181954-34-7]. Aapptec Peptides. [Link]
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Fmoc-Dap-OH | CAS:181954-34-7. BioCrick. [Link]
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Fmoc-Dap-OH | C18H18N2O4 | CID 688638. PubChem, National Center for Biotechnology Information. [Link]
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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Zhang, W., et al. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 16(43), 8247-8250. [Link]
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